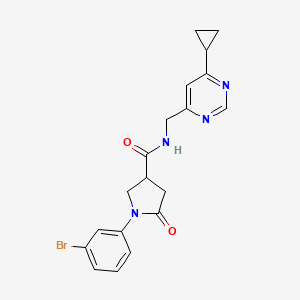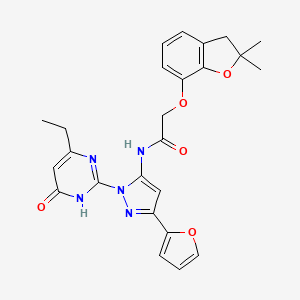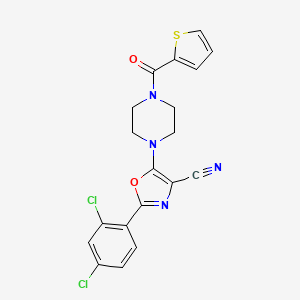![molecular formula C19H21NO4 B2521841 [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dimethylbenzoate CAS No. 1208482-13-6](/img/structure/B2521841.png)
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyphenethylamine is a compound with the molecular formula C9H13NO . It’s used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction and in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
Synthesis Analysis
The synthesis of related compounds has been studied. For example, a bivalent ligand approach on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide was used for the synthesis, binding affinity, and intrinsic activity for MT1 and MT2 melatonin receptors . Also, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of 3-Methoxyphenethylamine can be represented by the SMILES string COC1=CC=CC(=C1)CCN . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The spectral binding affinity for 3-methoxyphenethylamine was studied to examine the determinants of P450 2D6 catalysis .
Physical and Chemical Properties Analysis
3-Methoxyphenethylamine is a liquid with a refractive index of 1.538 (lit.) and a density of 1.038 g/mL at 25 °C (lit.) . Its boiling point is 118-119 °C/6 mmHg (lit.) .
Wissenschaftliche Forschungsanwendungen
Organophosphorus Compounds in Schistosomiasis Treatment
Organophosphorus compounds like metrifonate have been studied for their use in treating schistosomiasis. Metrifonate, through its transformation into dichlorvos (DDVP), has shown substantial therapeutic effects, especially in Schistosoma haematobium infections. Further studies are suggested to explore the enzymic properties of the worms and the pharmacokinetics of these compounds in humans, along with unresolved discrepancies regarding organ toxicity (Holmstedt, Nordgren, Sandoz, & Sundwall, 1978).
Environmental Estrogens and Pesticide Effects
Methoxychlor, a pesticide with proestrogenic activity, has been examined for its adverse effects on fertility, early pregnancy, and development in females, as well as on adult males following prenatal exposure. The reproductive toxicity of methoxychlor is evident, though the significance for human health remains to be determined (Cummings, 1997).
Amyloid Imaging in Alzheimer's Disease
Progress in developing amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, for measuring amyloid in vivo in Alzheimer's disease patients, has been reviewed. These imaging techniques, showing differences in amyloid deposition between patients and controls, offer a breakthrough in understanding the disease's pathophysiological mechanisms and could enable early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Pharmaceutical Impurities and Synthesis
Research on the novel synthesis methods of omeprazole and pharmaceutical impurities of proton pump inhibitors highlights the development of these drugs and the significance of understanding pharmaceutical impurities for improving medication safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Spectrophotometric Methods in Drug Estimation
Studies on spectrophotometric methods for the simultaneous estimation of esomeprazole magnesium and naproxen in tablet dosage form underscore the importance of accurate, reproducible, and economic methods for pharmaceutical analysis (Jain, Kulkarni, Jain, & Jain, 2012).
Wirkmechanismus
The mechanism of action of related compounds has been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-8-14(2)17(9-13)19(22)24-12-18(21)20-11-15-5-4-6-16(10-15)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFESLPPBKTZTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)


![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2521767.png)
![2-(4-chlorophenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2521768.png)



![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)
![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2521779.png)
